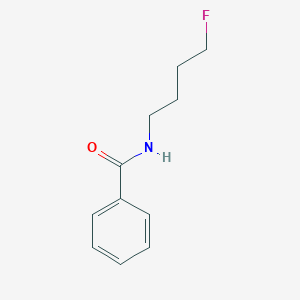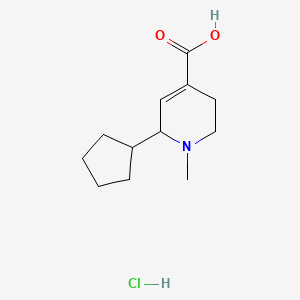
(R)-2,2-Difluorocyclopentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with two fluorine atoms and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-difluorocyclopentan-1-amine hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation:
Amine Introduction: The amine group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives.
Chiral Resolution: The resulting mixture of enantiomers is resolved using chiral chromatography or crystallization techniques to obtain the desired (1R) enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R)-2,2-difluorocyclopentan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to primary or secondary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Primary or secondary amines
Substitution: Hydroxylated or alkylated cyclopentane derivatives
Aplicaciones Científicas De Investigación
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-2,2-difluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-2,2-difluorocyclopentan-1-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
2,2-difluorocyclopentan-1-amine: Lacks the hydrochloride salt form, affecting its solubility and stability.
Cyclopentanamine: A simpler analog without fluorine substitution, resulting in different reactivity and biological properties.
Uniqueness
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride is unique due to its chiral nature and the presence of fluorine atoms, which confer distinct chemical and biological properties. The compound’s ability to interact with specific molecular targets and its enhanced stability make it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H10ClF2N |
|---|---|
Peso molecular |
157.59 g/mol |
Nombre IUPAC |
(1R)-2,2-difluorocyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H/t4-;/m1./s1 |
Clave InChI |
NKKPWPHIGLLMRF-PGMHMLKASA-N |
SMILES isomérico |
C1C[C@H](C(C1)(F)F)N.Cl |
SMILES canónico |
C1CC(C(C1)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)












![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
